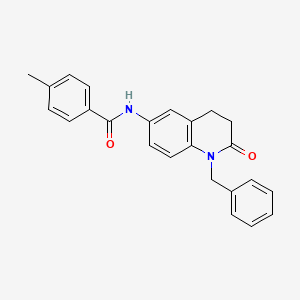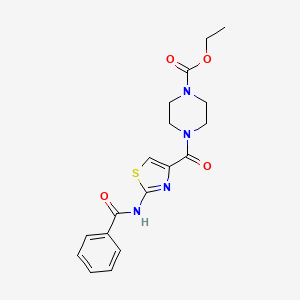
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide, also known as N-benzyl-6-methyl-4-quinolone, is a synthetic compound with a wide range of applications in scientific research. It is a benzamide derivative of 6-methyl-4-quinolone and is used in various biochemical and physiological studies. N-benzyl-6-methyl-4-quinolone is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the metabolism of the neurotransmitter acetylcholine. It is also used in the treatment of Alzheimer’s disease and other neurological disorders.
作用机制
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone acts as an inhibitor of acetylcholinesterase (AChE). AChE is an enzyme that is involved in the metabolism of the neurotransmitter acetylcholine. N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone binds to the active site of AChE and prevents the enzyme from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease and other neurological disorders.
Biochemical and Physiological Effects
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the formation of amyloid-β plaques, which are associated with Alzheimer’s disease. It has also been found to have anti-inflammatory and anti-oxidant properties and is used in the study of inflammation and oxidative stress. In addition, it has been found to have a protective effect on neurons and is used in the study of neurological disorders.
实验室实验的优点和局限性
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone has several advantages for use in laboratory experiments. It is a potent inhibitor of acetylcholinesterase and has been found to have anti-inflammatory and anti-oxidant properties. It is also relatively easy to synthesize and is relatively stable in solution. However, it has some limitations for use in laboratory experiments. It is relatively expensive and has a short shelf-life, which makes it unsuitable for long-term storage.
未来方向
There are several potential future directions for research on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone. These include further studies on its biochemical and physiological effects, particularly in the areas of inflammation and oxidative stress. In addition, further studies on its mechanism of action and its potential use as a drug for the treatment of Alzheimer’s disease and other neurological disorders should be conducted. Finally, further research on its synthesis and stability should be conducted to improve its cost-effectiveness and shelf-life.
合成方法
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-6-methyl-4-quinolone with benzylamine in the presence of anhydrous sodium acetate in acetic acid. The reaction is carried out at a temperature of 80-90°C for 3-4 hours. The reaction mixture is then cooled and the product is extracted with ethyl acetate. The crude product is purified by recrystallization from ethyl acetate.
科学研究应用
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamideethyl-4-quinolone is used in various scientific research applications. It is used as an inhibitor of acetylcholinesterase (AChE) in biochemical and physiological studies. It is also used in the study of Alzheimer’s disease, as it has been found to inhibit the formation of amyloid-β plaques. In addition, it has been found to have anti-inflammatory and anti-oxidant properties and is used in the study of inflammation and oxidative stress.
属性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c1-17-7-9-19(10-8-17)24(28)25-21-12-13-22-20(15-21)11-14-23(27)26(22)16-18-5-3-2-4-6-18/h2-10,12-13,15H,11,14,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBZVAMRBSJPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamido)benzamide](/img/structure/B6488921.png)
![N-[(2-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6488927.png)
![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methoxyphenyl)acetamide](/img/structure/B6488934.png)
![2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6488938.png)
![N-(4-methylphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488941.png)
![N-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide](/img/structure/B6488949.png)
![2-(morpholin-4-yl)-8-{[4-(trifluoromethyl)phenyl]methoxy}quinoline](/img/structure/B6488959.png)
![8-[(3-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline](/img/structure/B6488960.png)
![2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-(3-methylphenyl)acetamide](/img/structure/B6488966.png)
![2-({2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl}oxy)-N-phenylacetamide](/img/structure/B6488974.png)
![4-bromo-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B6488977.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(pyridin-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6488997.png)